2-(cyclopentylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone
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Description
2-(cyclopentylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H22N4OS and its molecular weight is 342.46. The purity is usually 95%.
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Scientific Research Applications
Organocatalytic Synthesis and Applications
A study demonstrated the organocatalytic regiospecific synthesis of 1,5-disubstituted 4-thio-1,2,3-triazoles and their conversion into 1,5-disubstituted 1,2,3-triazoles. This process highlights the synthetic versatility of triazole derivatives, allowing for a wide range of synthetic and medicinal applications due to high rates and selectivity, easily available substrates, and excellent yields. These triazoles are valuable for creating diverse chemical libraries for potential drug discovery and development (Ramachary et al., 2015).
Antimicrobial Activity
Another study focused on the design and synthesis of 1,2,3-triazole-pyrazole hybrids, demonstrating their potential as antimicrobial agents. These compounds exhibited a broad spectrum of antibacterial activity against various strains, showcasing the antimicrobial potential of triazole derivatives. This research underscores the relevance of 1,2,3-triazoles in developing new antimicrobial agents (Pervaram et al., 2017).
Functionalization and Transformation
Further studies have been dedicated to the selective synthesis and functional transformation of 1,2,3-triazoles, indicating their broad applicability in chemical synthesis. For example, the bromination of 1-(5-methyl-1-phenyl-1,2,3-triazol-4-yl)ethanone to obtain 2-bromo-1-(5-methyl-1-phenyl-1,2,3-triazol-4-yl)ethanone showcases the potential for creating functionally diverse molecules for further research and development in various scientific and pharmaceutical fields (Golobokova et al., 2020).
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c23-18(13-24-16-8-4-5-9-16)21-10-15(11-21)22-12-17(19-20-22)14-6-2-1-3-7-14/h1-3,6-7,12,15-16H,4-5,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXAFWUKQQFJFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.